Product packaging for 4-(2-Chlorophenyl)butan-2-one(Cat. No.:CAS No. 91880-68-1)

4-(2-Chlorophenyl)butan-2-one

Cat. No.: B3021895
CAS No.: 91880-68-1
M. Wt: 182.64 g/mol
InChI Key: IODZQCDPJUFKQW-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

The importance of 4-(2-Chlorophenyl)butan-2-one (B1342289) in organic chemistry lies primarily in its utility as a precursor. It serves as a key intermediate in the synthesis of a variety of more complex organic compounds. smolecule.com The presence of both a ketone carbonyl group and a reactive chlorine atom on the aromatic ring allows for a wide range of chemical transformations.

Several synthesis methods for this compound have been reported, including Friedel-Crafts acylation and Claisen condensation reactions. smolecule.com Another documented method involves the reaction of 4-chlorobenzenediazonium chloride with 3-buten-2-one, catalyzed by titanium trichloride (B1173362). smolecule.com The accessibility of this compound through established synthetic routes enhances its practical application in research and development.

Scope of Academic Inquiry for this compound

Academic research involving this compound is multifaceted, primarily focusing on its application in medicinal chemistry and materials science. smolecule.com The compound itself and its derivatives are subjects of investigation for their potential biological activities.

Key areas of academic investigation include:

Synthesis of Heterocyclic Compounds: The butanone moiety is a versatile starting point for constructing various heterocyclic rings, which are core structures in many pharmaceutical agents.

Medicinal Chemistry: Researchers have explored derivatives of this compound for a range of potential therapeutic applications. Studies suggest that derivatives may possess anticonvulsant and anti-inflammatory properties. smolecule.com Furthermore, related structures have been investigated for their potential as calcium antagonists, which are important in treating conditions like hypertension. smolecule.com There is also research indicating that derivatives can inhibit enzymes such as trypanothione (B104310) reductase, suggesting a potential role in developing treatments for parasitic diseases. smolecule.com

Catalysis and Reaction Development: The synthesis of this compound and its subsequent reactions are often used to develop and test new catalytic systems and synthetic methodologies in organic chemistry.

The characterization of this compound is thoroughly established using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm its structure and purity for synthetic applications. smolecule.com

Strategies Involving Diazonium Salt Reactions

The transformation of diazonium salts, derived from aromatic amines, provides a powerful tool for forming carbon-carbon bonds. These reactions often proceed via radical intermediates, enabling aryl group introduction under specific reductive conditions.

Reductive Arylation via Titanium(III) Catalysis

A significant method for the synthesis of 4-arylbutan-2-ones involves the reductive arylation of electron-deficient olefins using arenediazonium salts, with titanium(III) chloride (TiCl₃) acting as a key reducing agent. chimia.chorgsyn.org This reaction is a variation of the Meerwein arylation. orgsyn.org The process is initiated by a single electron transfer (SET) from the Ti(III) species to the diazonium salt, which rapidly decomposes to generate an aryl radical. chimia.ch

In the context of synthesizing this compound, the process would begin with the diazotization of 2-chloroaniline (B154045) using sodium nitrite (B80452) and a mineral acid to form 2-chlorobenzenediazonium (B96021) chloride. orgsyn.org This diazonium salt is then introduced to a reaction mixture containing an electron-deficient alkene, such as methyl vinyl ketone, and a Ti(III) salt solution. orgsyn.orgresearchgate.net The generated 2-chlorophenyl radical adds to the β-position of the methyl vinyl ketone. The resulting α-carbonylalkyl radical is then reduced and protonated during workup to yield the final ketone product. orgsyn.org This method offers high positional selectivity, as the aryl radical preferentially adds to the β-carbon. orgsyn.org

Research has demonstrated the utility of this reaction for a range of substituted aryl diazonium salts and electron-deficient olefins. orgsyn.org While side reactions like telomerization or dimerization can occur, the conditions can be optimized to favor the desired reductive arylation product. orgsyn.org

Table 1: Key Components in Reductive Arylation

Component Role Example
Aryl Source Precursor to the aryl radical 2-Chlorobenzenediazonium chloride
Olefin Radical acceptor Methyl vinyl ketone
Reductant Induces radical formation Titanium(III) chloride

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring using a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). organic-chemistry.orgwikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution typically involves reacting an arene with an acyl chloride or an acid anhydride. byjus.com The resulting ketone product is generally deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

A direct Friedel-Crafts acylation of chlorobenzene (B131634) with a C4 acylating agent like butanoyl chloride would predominantly yield the para-substituted isomer, 1-(4-chlorophenyl)butan-1-one, due to the directing effects of the chlorine atom. Synthesizing the specific target, this compound, via a classic Friedel-Crafts reaction is less direct.

A potential, albeit multi-step, pathway could involve the Friedel-Crafts acylation of a different substrate. For instance, one could perform a Friedel-Crafts reaction between 2-chlorobenzyl chloride and a suitable reagent, followed by subsequent transformations. However, a more direct application of this principle would be an intramolecular Friedel-Crafts reaction, or cyclization, of a precursor like 4-(2-chlorophenyl)butanoic acid chloride, though this would lead to a cyclic ketone rather than the desired product. Therefore, while Friedel-Crafts acylation is a cornerstone for aryl ketone synthesis, its direct application to produce this compound from simple starting materials is complex and alternative routes are generally preferred. smolecule.comevitachem.com

Claisen Condensation Routes

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org The product of a classic Claisen condensation is a β-keto ester or a β-diketone. masterorganicchemistry.com

To synthesize this compound, a "crossed" Claisen condensation could be employed. libretexts.org This approach would involve the reaction between an ester of 2-chlorophenylacetic acid, such as ethyl 2-chlorophenylacetate, and acetone (B3395972). A strong base, like sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the acetone, generating a nucleophilic enolate.

This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide leaving group forms an intermediate β-diketone, which is then typically deprotonated by the base. An acidic workup is required in the final step to neutralize the enolate and yield the product. pressbooks.pub The initial product from this specific reaction would be 1-(2-chlorophenyl)pentane-2,4-dione. A subsequent cleavage step under specific conditions would be necessary to remove one of the acetyl groups to yield the target this compound. This route highlights the versatility of condensation reactions in building carbon skeletons. acs.org

Alternative Synthetic Pathways for Substituted Butan-2-ones

Besides the aforementioned strategies, several other reliable methods are available for the synthesis of substituted butan-2-ones, offering flexibility in starting materials and reaction conditions.

Reactions with Active Methylene (B1212753) Compounds

One of the most efficient and widely used methods for preparing 4-arylbutan-2-ones is the acetoacetic ester synthesis. researchgate.netresearchgate.net This pathway utilizes the reactivity of active methylene compounds, such as ethyl acetoacetate (B1235776). organic-chemistry.orgsci-hub.se

The synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile and readily undergoes an Sₙ2 reaction with an appropriate alkylating agent. researchgate.net For the target molecule, 2-chlorobenzyl bromide or 2-chlorobenzyl chloride would be used as the electrophile. The nucleophilic attack on the benzylic carbon displaces the halide and forms ethyl 2-acetyl-3-(2-chlorophenyl)propanoate.

The final step involves the hydrolysis of the ester and subsequent decarboxylation. This is typically achieved by heating the intermediate with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH followed by acidification). This process, known as ketonic cleavage, removes the carboxyl group and yields the final product, this compound. researchgate.net A similar one-pot alkylation-cleavage approach can be performed using pentane-2,4-dione as the active methylene compound. researchgate.netresearchgate.net

Table 2: Acetoacetic Ester Synthesis of this compound

Step Description Reagents Intermediate/Product
1. Enolate Formation Deprotonation of the active methylene compound. Ethyl acetoacetate, Sodium ethoxide Sodium ethyl acetoacetate (enolate)
2. Alkylation Nucleophilic substitution on the benzyl (B1604629) halide. 2-Chlorobenzyl bromide Ethyl 2-acetyl-3-(2-chlorophenyl)propanoate

Conversion of Carboxylic Acids via Organometallic Reagents

Ketones can be synthesized from carboxylic acids using organometallic reagents, though the reaction must be controlled to prevent over-addition to form tertiary alcohols. libretexts.org

A robust method for this transformation is the Weinreb ketone synthesis. organicchemistrydata.orgorganic-chemistry.org In this approach, a carboxylic acid, such as 2-chlorophenylacetic acid, is first converted into its corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This is often achieved by treating the acid chloride with N,O-dimethylhydroxylamine hydrochloride. The Weinreb amide then reacts with an organometallic reagent, like methyllithium (B1224462) or methylmagnesium bromide. The key to this reaction's success is the formation of a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until an aqueous acid workup is performed, thus preventing the common side reaction of a second nucleophilic addition. organic-chemistry.org

Alternatively, it is possible to convert a carboxylic acid directly to a ketone by using two equivalents of an organolithium reagent. organicchemistrytutor.com When 2-chlorophenylacetic acid is treated with two equivalents of methyllithium, the first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon to form a stable geminal dianion intermediate. This dianion is unreactive towards further addition. Subsequent acidic workup protonates the intermediate, which then eliminates water to furnish the desired ketone, this compound. organicchemistrytutor.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B3021895 4-(2-Chlorophenyl)butan-2-one CAS No. 91880-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZQCDPJUFKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595034
Record name 4-(2-Chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-72-7
Record name 4-(2-Chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Chlorophenyl Butan 2 One

Catalyzed Decarbonylation Approaches

Catalyzed decarbonylation represents a significant strategy in organic synthesis, enabling the removal of a carbonyl group (CO) from a molecule, typically from aldehydes or acyl chlorides. This transformation is particularly valuable for the synthesis of complex molecules where direct routes are challenging. The application of transition metal catalysts, most notably rhodium and palladium complexes, has been instrumental in the development of efficient decarbonylation reactions. These methods offer potential pathways to synthesize 4-(2-chlorophenyl)butan-2-one (B1342289) from suitable precursors.

The general mechanism for transition metal-catalyzed decarbonylation of an acyl chloride, for instance, involves several key steps. Initially, the metal catalyst undergoes oxidative addition into the acyl-halide bond. This is followed by a migratory extrusion of carbon monoxide, which is often the rate-determining step. The final step is a reductive elimination, which releases the decarbonylated product and regenerates the active catalyst. acs.orgwikipedia.org

The Tsuji-Wilkinson decarbonylation reaction, which employs Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-established method for the decarbonylation of both aldehydes and acyl chlorides under mild conditions. wikipedia.org While this reaction is often stoichiometric due to the formation of a stable rhodium carbonyl complex, [RhCl(CO)(PPh₃)₂], catalytic turnover can be achieved at higher temperatures (above 200 °C) to release CO and regenerate the active catalyst. wikipedia.org

The catalytic cycle is understood to proceed through an oxidative addition of the substrate (e.g., an acyl chloride) to the rhodium(I) center, forming a rhodium(III) acyl hydride intermediate. This is followed by migratory extrusion of CO and subsequent reductive elimination of the product. acs.orgwikipedia.org The reaction is noted for its high stereospecificity. wikipedia.org

For the synthesis of this compound, a potential precursor would be 3-(2-chlorobenzyl)-2-oxopropanoyl chloride. The application of a rhodium catalyst could, in principle, effect decarbonylation to yield the target ketone. Research into rhodium-catalyzed decarbonylation has explored various substrates, demonstrating the versatility of this approach.

Recent advancements have focused on developing more efficient catalytic systems that operate under milder conditions. For example, the use of deuterium (B1214612) oxide (D₂O) has been shown to promote Rh-catalyzed decarbonylation of aldehydes, acting as both a deuterated reagent and a co-catalyst. nih.gov

Table 1: Examples of Rhodium-Catalyzed Decarbonylation of Aldehydes

Entry Substrate Catalyst System Conditions Product Yield (%) Ref
1 Benzaldehyde [Rh(dppp)]⁺ Toluene, 110°C Benzene - acs.org
2 Phenyl acetaldehyde [Rh(dppp)]⁺ Toluene, 110°C Toluene - acs.org

This table presents data for analogous substrates to illustrate the general utility of the method.

Palladium complexes have also emerged as powerful catalysts for decarbonylative reactions, particularly in the context of cross-coupling. nih.govcaltech.edu These methods often utilize acyl chlorides as starting materials, which undergo decarbonylation followed by coupling with a nucleophile. A potential route to this compound could involve the decarbonylative coupling of 3-(2-chlorophenyl)propanoyl chloride with an organometallic methylating agent.

The mechanism of palladium-catalyzed decarbonylation typically begins with the oxidative addition of the acyl chloride to a Pd(0) complex, forming an acyl-palladium(II) species. caltech.edu This intermediate can then lose carbon monoxide to generate an alkyl-palladium(II) species, which can subsequently undergo various reactions, such as cross-coupling. nih.govmdpi.com The choice of ligands and reaction conditions is crucial to control the relative rates of decarbonylation and the subsequent coupling step. nih.gov

For instance, the decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides with boronic acids has been developed to furnish biaryls, demonstrating the feasibility of coupling after decarbonylation. nih.gov Applying this logic, a decarbonylative coupling with a methylboronic acid derivative could theoretically produce the desired ketone.

Table 2: Examples of Palladium-Catalyzed Decarbonylative Reactions

Entry Substrate 1 Substrate 2 Catalyst System Conditions Product Type Yield (%) Ref
1 Aroyl Chlorides Boronic Acids [Pd(η³-1-t-Bu-ind)Cl]₂/PPh₃ NaHCO₃, 80-160°C Biaryls up to 99% nih.gov
2 Aliphatic Acyl Chlorides - Pd(0) 200°C Alkenes - caltech.edu

This table presents data for analogous reactions to illustrate the general utility of the method.

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenyl Butan 2 One

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 4-(2-Chlorophenyl)butan-2-one (B1342289) can be understood through its dual role as both an electrophile and a nucleophile. google.comgoogle.com

The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, susceptible to attack by various nucleophiles. google.com This fundamental reaction is known as nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. google.comlibretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

Conversely, this compound can act as a nucleophile. The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base to be stabilized by resonance. chemicalbook.com Treatment with a suitable base can deprotonate an α-carbon to form an enolate ion. This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. chemicalbook.com The enolate can then react with various electrophiles, leading to substitution at the α-position.

The 2-chlorophenyl group can also participate in nucleophilic aromatic substitution reactions, although these typically require harsh conditions or specific activation, as the chlorine atom is on an sp²-hybridized carbon and is generally unreactive toward simple nucleophilic displacement.

Oxidative Transformations

The ketone functionality in this compound can undergo oxidative cleavage through the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgadichemistry.com This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org Common reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the subsequent migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. wikipedia.org

The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two migrating groups are the methyl group and the 2-chlorophenylethyl group (a primary alkyl group). Based on the established migratory preferences, the 2-chlorophenylethyl group is expected to migrate over the methyl group. This would result in the formation of 2-(2-chlorophenyl)ethyl acetate.

Reaction TypeReagent(s)Predicted Major ProductProduct Class
Baeyer-Villiger Oxidationm-CPBA or TFPAA2-(2-Chlorophenyl)ethyl acetateEster

Derivatization Strategies and Functional Group Interconversions

The versatile reactivity of this compound allows for numerous derivatization strategies, primarily targeting the ketone functional group and the adjacent α-carbons.

The carbonyl group of this compound can react with various nitrogen-based nucleophiles to form a range of derivatives. These reactions are typically acid-catalyzed and involve the formation of a C=N double bond.

Imine Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. bham.ac.uk

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. google.comchemicalbook.comclockss.org The general procedure involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium carbonate. chemicalbook.com

Bromo-derivatization: The synthesis of α-bromo ketones can be achieved through reactions like the Meerwein reaction. For instance, the reaction of 2-chlorobenzenediazonium (B96021) bromide with methyl vinyl ketone can yield 3-bromo-4-(2-chlorophenyl)butan-2-one. researchgate.net

Derivative TypeReagent(s)General Product Structure
IminePrimary Amine (R-NH₂)Imine Structure
OximeHydroxylamine (NH₂OH)Oxime Structure
α-Bromo KetoneArenediazonium Bromide / Methyl Vinyl KetoneBromo Ketone Structure

Alkylation reactions provide a powerful method for forming new carbon-carbon bonds at the α-position of the ketone. libretexts.org182.160.97fiveable.melibretexts.org This is achieved by first forming the nucleophilic enolate ion and then reacting it with an electrophile, typically an alkyl halide, in an SN2 reaction. libretexts.orglibretexts.org

The formation of the enolate is a critical step. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to deprotonate the less substituted α-carbon (the methyl group), leading to the kinetic enolate. libretexts.org In contrast, using a weaker base like an alkoxide in a protic solvent allows for equilibrium to be established, favoring the formation of the more thermodynamically stable, more substituted enolate. libretexts.org For this compound, the two α-positions are the methyl group (C1) and the methylene (B1212753) group (C3).

Once formed, the enolate can react with a primary or secondary alkyl halide to introduce a new alkyl group. 182.160.97libretexts.org This strategy is fundamental in organic synthesis for building more complex carbon skeletons.

StepProcessReagentsIntermediate/Product
1Enolate Formation (Kinetic)LDA, THF, -78 °CLess substituted enolate
2SN2 AlkylationAlkyl Halide (R-X)α-Alkylated Ketone

Synthesis of Ketone Derivatives

Radical Reactions of Carbonyl Compounds

Beyond ionic pathways, the reactivity of this compound can also be explored through radical mechanisms. Aryl ketones can participate in photochemical reactions, where upon excitation with light, they can act as photosensitizers or undergo transformations involving radical intermediates. organic-chemistry.org

A relevant example is the Meerwein arylation, which involves the addition of an aryl radical to an electron-poor alkene. The synthesis of related compounds, such as 4-aryl-3-bromobutan-2-ones, utilizes the generation of an aryl radical from an arenediazonium salt, which then adds to methyl vinyl ketone. researchgate.net This highlights how radical processes can be employed to functionalize the butanone backbone.

More recent developments in photoredox catalysis have expanded the scope of radical reactions for carbonyl compounds. 182.160.97 These methods often involve the single-electron reduction of a ketone to form a ketyl radical, or the single-electron oxidation of an enamine derivative to form a β-enaminyl radical. 182.160.97 These radical intermediates can then engage in various coupling reactions. For this compound, such strategies could potentially be used to forge new carbon-carbon or carbon-heteroatom bonds at positions that are difficult to access through traditional ionic chemistry. For example, a photoredox-catalyzed process could generate a radical at the α-carbon, which could then be coupled with another radical species.

Spectroscopic Characterization and Structural Elucidation of 4 2 Chlorophenyl Butan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms. smolecule.com

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-(2-Chlorophenyl)butan-2-one (B1342289), the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group, and the methyl protons of the ketone.

A representative ¹H NMR spectrum of a related derivative, (4R)-Hydroxy-4-(2-nitrophenyl)-butan-2-one, shows characteristic peaks that help in its structural confirmation. rsc.org Similarly, another derivative, (E)-2-methyl-4-(2-(phenylimino)methyl)-1H-benzimidazol-1-yl)butan-2-ol, displays a complex multiplet for the aromatic protons between δ 7.22–7.88 ppm. mdpi.com

Detailed ¹H NMR data for a derivative, 4-(2-(2-chlorophenyl)naphtho[2,1-b]furan-1-yl)-N-(quinolin-8-yl)butanamide, has been reported as follows: ¹H NMR (400 MHz, CDCl₃) (δ, ppm): 9.78 (s, 1H), 8.94–8.75 (m, 2H), 8.45 (d, J = 8.0 Hz, 1H), 8.17 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.75–7.64 (m, 4H), 7.60–7.49 (m, 3H), 7.49–7.40 (m, 2H), 7.16 (d, J = 8.0 Hz, 2H), 3.47–3.36 (m, 2H), 2.81–2.67 (m, 2H), 2.48–2.40 (m, 2H), 2.26 (s, 3H). rsc.org

Interactive ¹H NMR Data Table for a Derivative of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.78s1HAmide N-H
8.94–8.75m2HAromatic
8.45d, J = 8.0 Hz1HAromatic
8.17d, J = 8.4 Hz1HAromatic
7.95d, J = 8.0 Hz1HAromatic
7.75–7.64m4HAromatic
7.60–7.49m3HAromatic
7.49–7.40m2HAromatic
7.16d, J = 8.0 Hz2HAromatic
3.47–3.36m2HMethylene
2.81–2.67m2HMethylene
2.48–2.40m2HMethylene
2.26s3HMethyl

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) is typically observed at a downfield chemical shift (around 208-210 ppm). The aromatic carbons and the aliphatic carbons of the butane (B89635) chain will have characteristic chemical shifts.

For instance, in butanone, the carbonyl carbon appears at approximately 209.3 ppm. docbrown.info In a derivative of this compound, 4-(2-(2-chlorophenyl)naphtho[2,1-b]furan-1-yl)-N-(quinolin-8-yl)butanamide, the carbonyl carbon signal is observed at 173.2 ppm. rsc.org The ¹³C NMR spectrum of another related compound, (E)-2-methyl-4-(2-(phenylimino)methyl)-1H-benzimidazol-1-yl)butan-2-ol, shows a range of signals corresponding to its complex structure. mdpi.com

Interactive ¹³C NMR Data Table for a Derivative of this compound

Chemical Shift (δ, ppm)Carbon Type
173.2C=O (Amide)
152.0Aromatic C
151.4Aromatic C
151.3Aromatic C
130.9Aromatic CH
129.3Aromatic CH
128.6Aromatic CH
128.4Aromatic CH
127.1Aromatic C
126.4Aromatic CH
125.7Aromatic CH
125.6Aromatic CH
124.0Aromatic C
123.1Aromatic CH
117.1Aromatic C
112.4Aromatic CH
60.4Methylene C
34.8Methylene C
34.1Methylene C
31.3Methylene C
25.2Methylene C
14.3Methyl C

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. smolecule.com For this compound, the most characteristic absorption band is the stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

In a similar compound, 4-Chloro-1-(4-chlorophenyl)butan-1-one, the IR spectrum shows a strong C=O stretch at 1687 cm⁻¹. scispace.com The IR spectrum of 1-(3-Chlorophenyl)-4,4,4-trifluorobutan-1-one exhibits a C=O stretch at 1696.5 cm⁻¹. rsc.org For a derivative, S3, a compound with a butanone moiety, the IR spectrum (neat) showed a characteristic peak at 1719 cm⁻¹ for the ketone carbonyl group. rsc.org

Interactive IR Spectroscopy Data for a Related Compound

Wavenumber (cm⁻¹)Functional Group
2964C-H stretch (aliphatic)
1687C=O stretch (ketone)
1587C=C stretch (aromatic)
1400C-H bend
1222C-O stretch
823C-Cl stretch

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. smolecule.com It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected, along with fragment ions resulting from the cleavage of the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.orgrsc.org For example, the HRMS (ESI) of a derivative, 4-chloro-1-(4-fluorophenyl)butan-1-one, helped in confirming its molecular formula. scispace.com The mass spectrum of 1-(3-Chlorophenyl)-4,4,4-trifluorobutan-1-one shows characteristic fragment ions at m/z 183 and 185, corresponding to the isotopic pattern of chlorine. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are complementary and are used to obtain a more complete vibrational analysis.

A study on 4-(6-methoxynaphthalen-2-yl) butan-2-one utilized both FT-IR and FT-Raman spectroscopy, coupled with density functional theory (DFT) calculations, to assign the vibrational wavenumbers. nih.gov Similarly, the spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] rsc.orgrsc.orgrsc.orgtriazolo[4,3-a] rsc.orgrsc.orgdiazepine were investigated using FT-IR and FT-Raman techniques, with the results compared to quantum mechanical calculations for accurate interpretation. researchgate.net In the analysis of a thiazole (B1198619) derivative, FT-IR and FT-Raman spectra were used to identify key vibrational modes.

X-ray Diffraction Studies

Computational Chemistry and Theoretical Studies on 4 2 Chlorophenyl Butan 2 One

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a prominent computational method used to explore the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting molecular properties. Calculations are commonly performed using hybrid functionals like Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure high accuracy in the predicted properties. researchgate.netnih.gov

The first step in most quantum mechanical studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of 4-(2-Chlorophenyl)butan-2-one (B1342289) until a stable structure is achieved. The resulting optimized geometry corresponds to a local energy minimum. For this compound, the geometry is defined by the spatial arrangement of the 2-chlorophenyl ring and the butan-2-one side chain. Key parameters include the bond lengths of the C-Cl bond, the C=O carbonyl group, and the various C-C and C-H bonds, as well as the angles between them.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents typical, illustrative values for bond lengths and angles based on DFT calculations for similar molecular structures. Actual values may vary based on the specific level of theory and basis set used.

ParameterBond/AngleValue (Å / °)
Bond Lengths C=O1.215
C-Cl1.748
C-C (Aromatic)1.390 - 1.405
C-C (Alkyl)1.520 - 1.540
Bond Angles C-C-C (Ketone)118.5
Cl-C-C (Aromatic)119.5
C-C-C (Alkyl Chain)112.0

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration, each associated with a specific frequency. researchgate.net Theoretical vibrational frequencies are often systematically higher than experimental values due to the calculation being based on a harmonic approximation and being performed in a vacuum. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor, which is generally around 0.96 for the B3LYP functional. researchgate.net The predicted spectra allow for the assignment of characteristic vibrational bands, such as the C=O stretching of the ketone group, the C-Cl stretching, and various vibrations of the aromatic ring and alkyl chain. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound This table shows illustrative predicted frequencies for key functional groups. The values are typical for molecules with these features.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)Expected Experimental Region (cm⁻¹)
Aromatic C-H Stretch3100 - 31503000 - 3100
Aliphatic C-H Stretch2950 - 30502850 - 3000
Carbonyl (C=O) Stretch~17801705 - 1725
Aromatic C=C Stretch1580 - 16201450 - 1600
C-Cl Stretch~780700 - 800

Molecular Geometry Optimization

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. DFT calculations provide detailed insights into the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, whereas the LUMO's energy relates to the electron affinity and the ability to be reduced. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. physchemres.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic system.

Table 3: Calculated Frontier Molecular Orbital Properties This table contains illustrative values based on calculations for analogous aromatic ketones.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the alkyl chain and the aromatic ring would exhibit positive potential (blue), while the carbon skeleton and the chlorine atom would show intermediate or slightly negative potential. researchgate.netmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO)

Reactivity and Selectivity Prediction through Fukui Functions

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on the change in electron density when an electron is added to or removed from the system. They are considered local reactivity descriptors that help identify the most reactive sites within a molecule. researchgate.net

The condensed Fukui function is calculated for each atomic site to predict its susceptibility to different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon adding an electron).

fk- : For electrophilic attack (measures reactivity upon removing an electron).

fk0 : For radical attack.

A higher Fukui function value at a specific atom indicates a greater reactivity for that type of reaction. researchgate.net In this compound, the carbonyl oxygen is expected to have a high fk- value, confirming it as a primary site for electrophilic attack. The carbonyl carbon, being electron-deficient, would likely have a high fk+ value, marking it as the site for nucleophilic attack.

Table 4: Illustrative Condensed Fukui Function Values for Key Atoms This table presents plausible Fukui values to demonstrate reactivity trends. The specific values are for illustrative purposes.

AtomSitefk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)
O (carbonyl)10.080.25
C (carbonyl)20.220.05
C (ortho to Cl)30.040.09
C (para to Cl)40.060.11

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. This analysis provides valuable insights into the electron density distribution, atomic charges, and the nature of bonding within a molecule.

For this compound, an NBO analysis would elucidate the electronic interactions between the chlorophenyl ring and the butanone side chain. Key findings from such an analysis would focus on:

Hybridization and Bonding: The analysis would detail the hybridization of each atom and the composition of the sigma (σ) and pi (π) bonds. For instance, the C=O bond of the ketone group would show significant polarization towards the oxygen atom.

Natural Atomic Charges: NBO analysis provides a more chemically meaningful distribution of atomic charges compared to other methods. It would be expected that the oxygen atom of the carbonyl group and the chlorine atom attached to the phenyl ring would carry significant negative charges, while the carbonyl carbon and the carbon atom attached to the chlorine would be electropositive.

A hypothetical data table summarizing the results of an NBO analysis for key interactions might look as follows:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ(C-C)Value
LP (Cl)σ(C-C aromatic)Value
π (C-C aromatic)σ(C-C side chain)Value
σ (C-H)σ(C-C)Value

Note: The values in this table are placeholders and would need to be determined from actual quantum chemical calculations.

Thermodynamic Property Calculations

Computational methods can accurately predict the thermodynamic properties of a molecule in the gas phase. These calculations are typically performed at different temperatures to understand the molecule's stability and behavior under varying conditions. For this compound, these calculations would provide data on its standard molar heat capacity, entropy, and enthalpy.

The predicted thermodynamic parameters are derived from the calculated vibrational frequencies of the molecule. Key properties include:

Standard Molar Heat Capacity (C°p,m): This value indicates the amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin.

Standard Molar Entropy (S°m): This property is a measure of the randomness or disorder of the molecules.

Standard Molar Enthalpy (H°m): This represents the total heat content of the system.

A representative data table for calculated thermodynamic properties at various temperatures would be structured as follows:

Temperature (K)Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹)Entropy (S°m) (J·mol⁻¹·K⁻¹)Enthalpy (H°m) (kJ·mol⁻¹)
298.15ValueValueValue
400ValueValueValue
500ValueValueValue
600ValueValueValue

Note: The values in this table are placeholders and would need to be determined from actual quantum chemical calculations.

Hyperpolarizability Studies for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in modern optics and photonics, including optical switching and data storage. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict these properties, offering a way to screen potential NLO candidates.

The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. For molecules like this compound, which possess a donor-π-acceptor-like framework (with the chlorophenyl group acting as an electron-withdrawing group), there is potential for NLO activity.

The calculation of these properties would involve:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order, nonlinear response of the molecule to an external electric field. Molecules with large β values are sought after for second-order NLO applications.

The results of such a study would typically be presented in a table like the following:

ParameterValue (a.u.)
Dipole Moment (μ)Value
Mean Polarizability (α)Value
First-Order Hyperpolarizability (β_tot)Value

Note: The values in this table are placeholders and would need to be determined from actual quantum chemical calculations. The units are in atomic units (a.u.).

The magnitude of the hyperpolarizability is strongly dependent on the electronic structure, the presence of electron-donating and accepting groups, and the extent of π-conjugation. An analysis of this compound would explore how the interplay between the chlorinated aromatic ring and the ketone functional group influences these NLO properties.

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4-(2-Chlorophenyl)butan-2-one (B1342289) serves as a key starting material for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals. evitachem.com Its utility as a precursor stems from the reactivity of both the ketone moiety and the aromatic ring. For instance, the ketone can undergo reactions such as oxidation or reduction to yield alcohols or other functional groups. evitachem.com

A significant application is in the preparation of α-bromo ketones, such as 3-Bromo-4-(2-chlorophenyl)butan-2-one. researchgate.net This transformation is typically achieved through reactions like the Meerwein reaction of arenediazonium bromides with methyl vinyl ketone. researchgate.net The resulting α-bromo ketone is a highly valuable intermediate because it possesses two electrophilic centers, making it an excellent building block for creating larger, more complex structures through reactions with various nucleophiles. researchgate.net This bifunctionality allows for the sequential or tandem introduction of different molecular fragments, enabling the construction of elaborate carbon skeletons.

Scaffold for Heterocyclic Compound Synthesis

The structural framework of this compound and its derivatives is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net α-Bromo ketones derived from the parent compound, like 3-Bromo-4-(2-chlorophenyl)butan-2-one, are widely employed as key electrophiles in the construction of various heterocyclic rings. researchgate.net

For example, these α-bromo ketones can react with thioamides or ureas in cyclocondensation reactions to form thiazole (B1198619) or imidazole (B134444) rings, respectively. Such reactions are fundamental in heterocyclic chemistry for building five-membered ring systems. The butanone backbone provides the necessary carbon atoms for the ring, while the functional groups guide the cyclization process. The synthesis of quinoxaline (B1680401), benzothiazole, and benzoxazole (B165842) derivatives has been achieved using related starting materials, highlighting the versatility of such scaffolds in creating a wide range of nitrogen- and sulfur-containing heterocycles. researchgate.net

Applications in Targeted Molecule Construction

The use of this compound extends to the targeted construction of molecules designed for specific biological or material science applications. smolecule.com Its derivatives have been investigated for a range of potential therapeutic uses. smolecule.com

Research has indicated that derivatives of this compound show potential as inhibitors of the enzyme trypanothione (B104310) reductase, a key target in the development of treatments for parasitic diseases. smolecule.com Furthermore, the core structure is a building block for compounds with potential anticonvulsant and anti-inflammatory properties. smolecule.com In the realm of cardiovascular medicine, it has been explored in the synthesis of dihydropyridines, a class of compounds known for their calcium antagonist properties used in treating hypertension. smolecule.com

The targeted nature of these syntheses is also evident in the development of potential anticancer agents. Studies on butanone derivatives, including those structurally similar to this compound, have shown significant inhibitory effects on the growth of cancer cells, marking them as promising leads for novel anticancer therapies. chemshuttle.com These applications underscore the compound's importance as a starting point for creating molecules with precisely tailored functions.

Exploration in Medicinal Chemistry and Biological Research

Design and Synthesis of Biologically Active Derivatives

4-(2-Chlorophenyl)butan-2-one (B1342289) serves as a key intermediate in the synthesis of more complex organic molecules with specific biological activities. smolecule.com Its chemical structure allows for modifications that lead to the development of novel drug candidates. The presence of the ketone and the aryl group provides reactive sites for constructing diverse molecular architectures, including heterocyclic systems. researchgate.netresearchgate.net

Methods such as Friedel-Crafts acylation and Claisen condensation are employed for its synthesis. smolecule.com One common synthetic route involves the reductive arylation of electron-deficient olefins, such as 3-buten-2-one, with the appropriate aryl halide. evitachem.comevitachem.com

Key classes of biologically active derivatives synthesized from or related to the this compound scaffold include:

Imidazole-based Heme Oxygenase Inhibitors: Structure-aided design has utilized 4-arylbutan-2-ones to create novel imidazole (B134444) derivatives that act as inhibitors of heme oxygenase, an enzyme implicated in various pathologies. researchgate.net

Quinoxaline (B1680401) Derivatives: These bicyclic heterocyclic compounds, which can be synthesized from arylbutanones, exhibit a wide range of pharmacological properties, including anti-inflammatory and anticancer activities. researchgate.net

Dihydropyridines: this compound has been investigated for its role in the synthesis of compounds with calcium antagonist properties, such as dihydropyridines, which are used in the management of hypertension. smolecule.com

Pyrrolidine-2,5-dione Derivatives: Hybrid molecules incorporating a chlorophenyl group attached to a pyrrolidine-2,5-dione core have been designed as potential anticonvulsant agents. mdpi.commdpi.com

Table 1: Biologically Active Derivatives from 4-Arylbutan-2-one Scaffolds This table is interactive. You can sort and filter the data.

Derivative Class Core Scaffold Target Biological Activity Reference
Imidazole Derivatives 4-Arylbutan-2-one Heme Oxygenase Inhibition researchgate.net
Quinoxaline Derivatives Arylbutanone Anti-inflammatory, Anticancer researchgate.net
Dihydropyridines This compound Calcium Channel Antagonism smolecule.com
Pyrrolidine-2,5-diones (Chlorophenyl)pyrrolidine-2,5-dione Anticonvulsant mdpi.commdpi.com
Diaryl-sulfides Diaryl-sulfide Trypanothione (B104310) Reductase Inhibition cnr.it

Enzymatic Interaction Studies

The exploration of this compound and its derivatives extends to their interaction with specific enzymes, a critical aspect of drug discovery.

Derivatives of this compound have been identified as inhibitors of trypanothione reductase (TryR). smolecule.com This enzyme is crucial for the survival of trypanosomatid parasites, which are responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease. nih.gov These parasites rely on a unique redox system based on the molecule trypanothione, and they lack the glutathione (B108866) reductase found in their mammalian hosts. nih.govresearchgate.net This makes TryR a highly selective and viable drug target. nih.govnih.gov

Inhibitors are designed to bind to specific cavities within the enzyme, such as the trypanothione binding site, thereby disrupting its function and leading to parasite death. cnr.itresearchgate.net For instance, diarylsulfide derivatives have been shown to inhibit Leishmania infantum TryR with high efficiency by competing with the enzyme's natural substrate, trypanothione disulfide (TS2). cnr.it

Table 2: Inhibition of Trypanothione Reductase This table is interactive. You can sort and filter the data.

Inhibitor Class Enzyme Target Mechanism of Action Significance Reference
Diaryl-sulfide Derivatives Trypanothione Reductase (TryR) Competitive inhibition at the substrate binding site Potential treatment for parasitic diseases like Leishmaniasis cnr.it
Quinacrine Analogues Trypanothione Reductase (TryR) Binds to the wide TS2 cavity Development of antiparasitic agents nih.gov

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory process. google.comgoogle.com It catalyzes the release of arachidonic acid from cell membranes, which is the rate-limiting step in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. google.commpdkrc.edu.in Therefore, inhibiting cPLA2 is a promising strategy for treating inflammatory diseases. d-nb.info

While direct inhibition by this compound is not extensively documented, various derivatives of related structures are being investigated. For example, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as cPLA2 inhibitors. d-nb.info Research has shown that choline (B1196258) derivatives can act as competitive, reversible inhibitors of cPLA2 at the lipid-water interface. nih.gov The development of potent and selective cPLA2 inhibitors could offer advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by blocking the synthesis of both prostaglandins and leukotrienes. mpdkrc.edu.in

Inhibition of Specific Enzyme Targets (e.g., Trypanothione Reductase)

Investigational Studies on Biological Activities

Preliminary research has explored the potential for this compound and its derivatives to exhibit specific biological activities, notably as anticonvulsant and anti-inflammatory agents. smolecule.com

Studies suggest that this compound may possess anticonvulsant properties. smolecule.com This line of research is supported by findings that derivatives containing a chlorophenyl group often exhibit such activity. mdpi.com For example, a series of N-substituted 2-anilinophenylacetamides and pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anticonvulsant effects in established animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.gov

The pharmacophore model for many anticonvulsants includes a lipophilic aryl ring, often substituted with an electron-withdrawing group like chlorine, which is believed to be essential for activity. ijpsonline.com A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and tested, with some compounds showing potent protection in the MES, scPTZ, and 6 Hz seizure models. mdpi.com

Table 3: Investigational Anticonvulsant Activity of Related Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Key Structural Feature Seizure Model Finding Reference
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides 2-Chlorophenyl group MES, scPTZ, 6 Hz Potent anticonvulsant activity mdpi.com
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides Phenylacetamide core MES, 6 Hz Protection against seizures mdpi.com
4-(4-substituted aryl) semicarbazones Substituted aryl ring MES, scPTZ Significant anticonvulsant activity ijpsonline.com

The potential anti-inflammatory properties of this compound are an area of active investigation. smolecule.com This activity is mechanistically linked to the inhibition of enzymes in the inflammatory cascade, such as cPLA2 and cyclooxygenase (COX). d-nb.infonih.gov By blocking cPLA2, derivatives can prevent the formation of arachidonic acid, the precursor to inflammatory prostaglandins and leukotrienes. mpdkrc.edu.in

A study on the related compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), demonstrated its ability to decrease the expression of inflammatory markers such as TNF-α, COX-2, and iNOS in retinal cells exposed to amyloid-beta oligomers. nih.gov Furthermore, quinoxaline derivatives, which can be synthesized from arylbutanones, have also shown anti-inflammatory effects. researchgate.net These findings suggest that the butanone scaffold is a promising starting point for the development of new anti-inflammatory agents.

Anticonvulsant Properties

Mechanistic Insights into Bioactivity at a Molecular Level

Detailed research to elucidate the specific molecular mechanisms of action for this compound is limited in publicly available scientific literature. While the broader class of chlorophenyl-containing compounds has been a subject of interest in medicinal chemistry, the precise molecular targets and binding interactions of this specific ketone are not extensively documented.

However, based on the study of structurally related compounds and derivatives, some potential mechanisms of bioactivity can be inferred. It is important to note that these are extrapolated and may not be directly applicable to this compound itself without further dedicated research.

Derivatives of structurally similar ketones have been investigated for their potential to inhibit certain enzymes. For instance, some studies have shown that related compounds can act as inhibitors of trypanothione reductase, an enzyme crucial for the survival of certain parasites. smolecule.com This suggests a possible avenue of exploration for the bioactivity of this compound, although direct evidence is currently lacking. The interaction with such enzymes often involves the binding of the small molecule to the active site, thereby blocking its function.

The presence of the chlorophenyl group and the ketone moiety are key structural features that would govern its interactions at a molecular level. smolecule.com The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the phenyl ring, potentially affecting its binding to protein targets. The ketone's carbonyl group can act as a hydrogen bond acceptor, a common mode of interaction in biological systems.

Furthermore, some research on similar compounds has explored their potential as anticonvulsant and anti-inflammatory agents. smolecule.com The molecular mechanisms behind these activities often involve interactions with ion channels or specific enzymes involved in inflammatory pathways. However, without specific studies on this compound, these remain speculative areas for future investigation.

Applications in Material Science Research

Utilization in Developing New Materials with Specific Properties

Research has pointed towards the potential of 4-(2-Chlorophenyl)butan-2-one (B1342289) in the development of advanced materials such as liquid crystals and organic semiconductors. smolecule.com The chlorine moiety's dipole moment is a significant feature that can be leveraged in the design of materials with specific electronic and optical properties. smolecule.com While detailed studies on materials directly synthesized from this compound are emerging, the principle lies in incorporating this structural unit into larger molecular architectures to influence their self-assembly and bulk properties. For instance, the polarity induced by the chloro-substituent can be instrumental in achieving the desired alignment of molecules in liquid crystalline phases or in tuning the charge transport characteristics of organic semiconductors. smolecule.comcolorado.edu

Role as a Chemical Building Block

The primary and most extensively documented application of this compound is its role as a versatile chemical building block in organic synthesis. smolecule.com Its ketone functional group and the activated phenyl ring provide multiple reaction sites for constructing more complex molecules, including various heterocyclic compounds with potential biological activities.

The reactivity of the ketone allows for a range of transformations. For example, it can undergo condensation reactions with various reagents to form larger, more intricate structures. One notable application is in the synthesis of substituted quinolines. derpharmachemica.comnih.govchula.ac.th Quinolines are a class of heterocyclic compounds that form the core of many pharmaceuticals and are also investigated for their use in organic electronics. researchgate.net The synthesis often involves a cyclization reaction where the butanone chain of this compound contributes to the formation of the new heterocyclic ring.

Furthermore, this compound serves as a precursor for the synthesis of other heterocyclic systems. For instance, it has been used in the preparation of thieno[2,3-b]indoles and thiazole (B1198619) derivatives. acs.orgsciensage.info These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these molecules often involves multi-step reaction sequences where this compound is a key starting material.

The compound's utility also extends to the synthesis of dihydropyridines, which are known for their potential as calcium channel blockers. smolecule.com Additionally, derivatives of this compound have been investigated as inhibitors of enzymes like trypanothione (B104310) reductase, suggesting its potential as a scaffold for the development of antiparasitic agents. smolecule.com

Structure Reactivity and Structure Activity Relationship Studies with Analogues

Comparative Analysis with Positional Isomers (e.g., 4-(4-Chlorophenyl)butan-2-one)

The location of the chlorine substituent on the phenyl ring of the butanone framework gives rise to positional isomers, such as 4-(3-chlorophenyl)butan-2-one (B1347396) and 4-(4-chlorophenyl)butan-2-one (B57468). A comparative analysis, particularly with the para-isomer (4-chlorophenyl), reveals significant differences in reactivity and electronic effects.

However, the resonance effect, which donates electron density, is felt only at the ortho and para positions. openstax.org This donation helps to stabilize the positively charged carbocation intermediate (the sigma complex) formed during ortho and para attack by an electrophile. openstax.orgscribd.com Consequently, halogens are ortho-, para-directors, meaning incoming substituents are preferentially added to these positions. libretexts.org

In the case of 4-(2-chlorophenyl)butan-2-one (B1342289), the chlorine atom is at the ortho position. Compared to its para-isomer, 4-(4-chlorophenyl)butan-2-one, the ortho-positioning introduces steric hindrance, which can influence how the molecule interacts with other reactants or biological targets. smolecule.com The proximity of the bulky chlorine atom to the butanone side chain can affect the molecule's conformation and accessibility for chemical reactions.

The electronic properties are also distinct. While both isomers are deactivated by the chlorine's inductive effect, the specific placement influences the charge distribution across the molecule. The electron-withdrawing nature of the chlorine atom in the para-position of 4-(4-chlorophenyl)butan-2-one influences its reactivity. evitachem.com For reactions involving the aromatic ring, the ortho-isomer would direct further substitution to positions 4 and 6, whereas the para-isomer directs to positions 2 and 6 (which are equivalent).

Studies on the reduction of the ketone group in 4-(4-chlorophenyl)butan-2-one show it can be converted to the corresponding alcohol, 4-(4-chlorophenyl)butan-2-ol, using agents like sodium borohydride. evitachem.com This reactivity of the ketone functional group is a shared feature among the isomers, though the reaction rates may differ due to the electronic and steric influences of the chlorine's position.

PropertyThis compound4-(4-Chlorophenyl)butan-2-oneReference
IUPAC NameThis compound4-(4-chlorophenyl)butan-2-one nih.govnih.gov
Chlorine Positionortho (C2)para (C4) smolecule.comevitachem.com
Key Steric EffectsHigher steric hindrance near the side chainLower steric hindrance near the side chain smolecule.com
Electronic EffectsDeactivating, ortho-, para-directingDeactivating, ortho-, para-directing openstax.orglibretexts.org
Reactivity InfluenceReactivity and interactions affected by unique steric and electronic arrangementReactivity influenced by electron-withdrawing effects of the para-substituent smolecule.comevitachem.com

Influence of Halogen Substituent Variation (e.g., Br, F)

Replacing the chlorine atom in this compound with other halogens, such as bromine or fluorine, significantly alters the compound's properties. These changes stem from the differing electronegativity, atomic size, and bond strength of the carbon-halogen bond. libretexts.orgsmolecule.com

The reactivity of the aromatic ring in electrophilic substitution is dependent on the halogen present. All halogens are deactivating, but the degree of deactivation varies. lumenlearning.com The reactivity order for monosubstituted halobenzenes is typically Fluorobenzene > Chlorobenzene (B131634) > Bromobenzene > Iodobenzene. libretexts.org This is because the electron-donating resonance effect, which activates the ring, is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. As the size of the halogen atom increases (F < Cl < Br), the orbital overlap becomes less effective, diminishing the resonance effect and thus increasing the deactivation of the ring. libretexts.org

Conversely, the inductive electron-withdrawing effect is strongest for the most electronegative halogen, fluorine. lumenlearning.com Despite this, the resonance effect is dominant in determining the relative reactivity among halogens in EAS. Therefore, a 4-(2-fluorophenyl)butan-2-one (B2858933) analogue would be expected to be more reactive in EAS reactions than the corresponding chloro or bromo analogues.

Beyond ring reactivity, the nature of the halogen influences other chemical reactions and biological activity.

Fluorine: The presence of a fluorine atom can enhance metabolic stability and alter the pharmacokinetic properties of a molecule, a strategy often used in medicinal chemistry. cymitquimica.com

Chlorine: Chlorine's moderate electronegativity provides a balance of electronic effects, making compounds like 1-(2-chlorophenyl)butan-1-ol (B3384340) (a related alcohol) more reactive in nucleophilic substitutions than bromo- or fluoro-analogues.

Bromine: Bromine's larger atomic radius increases steric hindrance compared to chlorine. In compounds like 4-bromobutan-2-one, the bromine atom acts as a good leaving group, making the compound a reactive electrophile in nucleophilic substitution reactions. This reactivity is also a feature of aromatic bromo-analogues, although the C(aryl)-Br bond is stronger than a C(alkyl)-Br bond.

Research into the synthesis of related hydroxy-ketones via aldol (B89426) reactions has shown differing yields depending on the halogen. For example, the reaction of acetone (B3395972) with 4-chlorobenzaldehyde (B46862) produced (R)-4-(4'-chlorophenyl)-4-hydroxy-butan-2-one with a 61% yield, while the reaction with 4-bromobenzaldehyde (B125591) yielded the corresponding bromo-analogue in 70% yield under similar conditions, suggesting differences in the reactivity of the parent aldehydes. scirp.org

These variations highlight the principle that subtle changes in the halogen substituent can lead to significant differences in chemical behavior and biological activity. smolecule.com

Halogen SubstituentRelative ElectronegativityRelative Atomic RadiusKey Influence on Reactivity/ActivityReference
Fluorine (F)HighSmallEnhances metabolic stability; least deactivating for EAS. libretexts.orgcymitquimica.com
Chlorine (Cl)ModerateModerateBalanced electronic effects; moderately reactive.
Bromine (Br)LowerLargerIncreased steric hindrance; good leaving group in some reactions.

Emerging Research Directions and Future Perspectives for 4 2 Chlorophenyl Butan 2 One

Novel Catalytic Approaches in Synthesis

The synthesis of 4-arylbutan-2-ones, including 4-(2-chlorophenyl)butan-2-one (B1342289), is a cornerstone for accessing more complex molecular architectures. While traditional methods like Friedel-Crafts acylation are effective, emerging research is focused on developing more efficient, selective, and environmentally benign catalytic systems.

One promising direction is the application of palladium-catalyzed cross-coupling reactions. researchgate.net Research into the synthesis of other 4-arylbutan-2-ones has demonstrated high yields using hydrotalcite-supported palladium catalysts (HT/Pd(0)). This approach offers a significant improvement over stoichiometric Lewis acid-promoted reactions, reducing waste and often proceeding under milder conditions. Another area of exploration is the Meerwein reaction, which has been successfully used for the synthesis of related α-bromo ketones, such as 3-bromo-4-(2-chlorophenyl)butan-2-one, from arenediazonium bromides and methyl vinyl ketone. researchgate.net

Furthermore, the principles of green chemistry are spurring the investigation of novel, reusable catalysts. For instance, solid acid catalysts like PEG-SO3H have shown remarkable efficiency in promoting condensation reactions for the synthesis of heterocyclic compounds like benzoxazoles. arabjchem.org The application of such recyclable and potent catalysts to the synthesis of this compound or its precursors could offer a sustainable alternative to conventional methods.

Catalytic SystemPotential Application in SynthesisKey Advantages
Palladium-based Catalysts Cross-coupling of aryl halides with butanone equivalents.High efficiency, selectivity, and applicability to a wide range of substrates. researchgate.net
Meerwein Reaction Conditions Reaction of 2-chlorobenzenediazonium (B96021) salts with methyl vinyl ketone.Provides a direct route to functionalized butanones. researchgate.net
Solid Acid Catalysts (e.g., PEG-SO3H) Promotion of condensation or acylation reactions.Reusability, reduced environmental impact, and operational simplicity. arabjchem.org

This table provides a summary of novel catalytic approaches and their potential application in the synthesis of this compound.

Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic methods like ¹H and ¹³C NMR are indispensable for routine characterization, advanced techniques are enabling a more profound understanding of the structural and electronic properties of molecules like this compound. The integration of experimental spectroscopy with computational quantum mechanical studies represents a significant leap forward.

For complex molecules, Density Functional Theory (DFT) calculations are increasingly used to predict and interpret vibrational spectra (FT-IR and FT-Raman). researchgate.net This combined approach allows for unambiguous assignment of vibrational modes and provides insights into the molecule's geometry and electronic distribution. Techniques such as 2D NMR (COSY, HSQC, HMBC) can definitively establish connectivity in complex derivatives, while high-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition with high precision. researchgate.net

X-ray crystallography, though dependent on the ability to grow suitable single crystals, offers the ultimate structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org The application of these advanced techniques is critical for the unambiguous characterization of new derivatives and for understanding the subtle stereoelectronic effects that govern their reactivity and biological activity.

TechniqueInformation ProvidedResearch Application
DFT-Assisted Vibrational Spectroscopy Precise assignment of FT-IR and FT-Raman bands; insights into molecular geometry and electronic structure.Elucidating the conformational and electronic properties of the molecule and its derivatives. researchgate.net
2D NMR Spectroscopy Unambiguous confirmation of atomic connectivity and spatial relationships.Structural verification of novel, more complex derivatives synthesized from the parent compound.
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula determination.Confirmation of the identity of synthetic products and trace impurities. researchgate.net
X-ray Crystallography Definitive 3D molecular structure, bond parameters, and crystal packing information.Resolving stereochemistry and understanding intermolecular forces that influence physical properties. iucr.org

This table summarizes advanced spectroscopic and imaging techniques and their applications in studying this compound.

Computational Design of New Derivatives

Computational chemistry has become an essential tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. Starting with the this compound scaffold, computational methods can predict the potential of novel derivatives before their synthesis is attempted, saving significant time and resources.

Molecular modeling techniques, including DFT, are used to analyze the electronic properties of the core structure. researchgate.net By calculating parameters such as the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), researchers can predict sites of reactivity for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for planning synthetic modifications.

Furthermore, in fields like medicinal chemistry, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations are pivotal. For instance, the 4-arylbutan-2-one framework is a known starting point for the synthesis of heme oxygenase inhibitors. researchgate.net Computational docking could be used to simulate how newly designed derivatives of this compound might bind to the active site of a target enzyme. This in silico screening allows for the prioritization of candidate molecules with the highest predicted binding affinity and specificity for synthesis and biological testing.

Interdisciplinary Research Opportunities

The future of chemical research lies in its integration with other scientific disciplines. The compound this compound, as a versatile chemical intermediate, is well-positioned to be at the center of numerous interdisciplinary projects.

Medicinal Chemistry and Pharmacology: The most prominent opportunity lies in the synthesis of novel bioactive agents. The structure is a key building block for compounds targeting the central nervous system and for developing new antimicrobial or antiparasitic drugs. Collaborative efforts between synthetic organic chemists, computational chemists, and pharmacologists are essential to move from initial design and synthesis to biological evaluation and lead optimization.

Materials Science: The aromatic ring and ketone functionality allow for the incorporation of this moiety into larger polymeric structures or functional materials. Research in collaboration with materials scientists could explore the synthesis of novel polymers or liquid crystals where the specific steric and electronic properties of the 2-chlorophenyl group could impart unique characteristics.

Chemical Biology: The development of new derivatives could lead to the creation of chemical probes to study biological pathways. For example, a derivative could be designed to covalently bind to a specific enzyme, allowing for its isolation and study. This requires a close partnership between chemists and biologists to identify relevant biological targets and design appropriate molecular tools.

These interdisciplinary avenues ensure that the research on this compound will continue to expand, finding new applications and contributing to broader scientific and technological advancements.

Intellectual Property and Patent Landscape

Analysis of Patented Synthetic Routes

While a singular patent outlining a definitive, commercial-scale synthesis of 4-(2-Chlorophenyl)butan-2-one (B1342289) is not prominently disclosed in public databases, an analysis of related patents reveals several established and patented methodologies that are applicable to its preparation. These routes often involve the synthesis of chlorinated ketone structures and the formation of carbon-carbon bonds involving a 2-chlorophenyl group.

One relevant patented approach involves the acylation of chlorinated aromatic hydrocarbons. A process for synthesizing chlorinated ketones has been patented, which includes the reaction of a chlorinated aromatic hydrocarbon with an acylating agent in the presence of a catalyst. google.com This general methodology can be adapted for the synthesis of this compound.

Another pertinent area of intellectual property involves the synthesis of key intermediates. For instance, a patent exists for the synthesis of 4-chloro-2-butanone (B110788), a crucial precursor. google.com This patented method involves the treatment of 4-hydroxy-2-butanone (B42824) with a chlorinating agent. google.com The subsequent reaction of this intermediate with a 2-chlorophenyl-containing reagent would lead to the desired product.

Furthermore, a patent for the preparation of intermediates for fungicidally active compounds describes a process for reacting 2-chloro-benzyl chloride with magnesium to form a Grignard reagent, which then reacts with other components. google.com This highlights a patented method for creating a reactive intermediate from a 2-chlorophenyl starting material, a key step that could be integrated into a synthesis plan for this compound.

A summary of potential patented synthetic strategies is provided in the table below.

Synthetic Strategy Key Patented Step/Concept Relevant Patent Example
Friedel-Crafts AcylationCatalytic acylation of a chlorinated aromatic hydrocarbon. google.comUS2879296A
Grignard ReactionFormation of a Grignard reagent from 2-chloro-benzyl chloride. google.comUS5099040A
Intermediate SynthesisSynthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone. google.comCN103553890A

It is important to note that while these patents describe relevant chemical transformations, the direct and optimized synthesis of this compound may be held as a trade secret by chemical manufacturers or be part of a broader, more complex patent.

Patent Applications for Derivatives and Applications

Numerous patent applications have been filed for derivatives of chlorophenyl compounds, including structures related to this compound, and their applications. These patents are indicative of the ongoing research and development in leveraging the chemical properties of this class of compounds for various industrial purposes.

A significant area of patent activity is in the agrochemical sector. Patents describe the use of compounds containing a chlorophenyl moiety for their fungicidal and insecticidal properties. For example, patent applications cover fungicidal compositions containing prothioconazole, which includes a 2-chlorophenyl group, and a low content of the impurity 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. justia.com This indicates the importance of controlling the formation of specific byproducts in the synthesis of complex molecules derived from 2-chlorophenyl precursors.

In the pharmaceutical domain, derivatives are being explored for their therapeutic potential. For instance, a patent discloses the synthesis of Azalanstat, where 4-(4-Chlorophenyl)butan-2-one (B57468) is used as a key intermediate. googleapis.com Although this patent specifies the para-isomer, the synthetic principles could be extended to the ortho-isomer, suggesting a potential role for this compound in the synthesis of novel pharmaceutical agents.

The table below summarizes representative patent applications for derivatives and their intended applications.

Derivative Type Intended Application Representative Patent Example
Triazole derivativesFungicidesUS5099040A
Prothioconazole formulationsAgrochemicals (Fungicides)Justia Patents (2020-03-26) justia.com
Azalanstat synthesis intermediatePharmaceuticalsUS Patent (2012-04-11) googleapis.com

The ongoing filing of patent applications for new derivatives and their uses underscores the continued commercial and scientific interest in the chemical scaffold provided by this compound and related compounds.

Q & A

Q. What controls are essential when studying the compound’s antioxidant activity to avoid false positives?

  • Methodological Answer : Include Trolox (water-soluble analog of vitamin E) as a positive control in DPPH or ABTS assays. Pre-treat samples with catalase to rule out H₂O₂ interference. Validate results with ORAC assays, which measure peroxyl radical scavenging over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.